

# Application Notes and Protocols: Co-culture Models of Lactobacillus acidophilus and Intestinal Cells

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These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing co-culture models of Lactobacillus acidophilus and intestinal cells. These models are invaluable tools for investigating the mechanisms of probiotic action, assessing the impact on intestinal barrier function, and evaluating potential therapeutic interventions for inflammatory bowel diseases (IBD) and other gastrointestinal disorders.

# **Application Notes**

Co-culture systems that combine live Lactobacillus acidophilus with intestinal epithelial cell lines, such as Caco-2 and HT-29, offer a physiologically relevant in vitro environment to study host-microbe interactions at the cellular and molecular level. These models are instrumental in elucidating the strain-specific effects of probiotics on intestinal health.

A key application of these models is the assessment of intestinal barrier integrity. A defective intestinal tight junction (TJ) barrier is a critical factor in the pathogenesis of IBD.[1][2][3][4] Specific strains of L. acidophilus, such as LA1, have been shown to enhance the intestinal TJ barrier, offering a protective effect against inflammation.[2][5][6] This enhancement is often mediated through direct interaction with intestinal epithelial cells.[2][7]



Furthermore, these co-culture models are crucial for investigating the immunomodulatory properties of L. acidophilus. The probiotic can attenuate inflammatory responses induced by pathogens or pro-inflammatory cytokines like TNF-α.[1][8][3][4][9] This anti-inflammatory activity is often linked to the modulation of key signaling pathways, including NF-κB and mitogen-activated protein kinase (MAPK) pathways, frequently initiated through Toll-like receptor 2 (TLR2) signaling.[1][9][10][11] For instance, the LA1 strain of L. acidophilus has been demonstrated to inhibit TNF-α-induced NF-κB activation in a TLR-2-dependent manner, thereby protecting the intestinal barrier.[1][3][4][12]

In drug development, these models serve as a platform for screening and validating the efficacy of probiotic strains and novel therapeutic agents aimed at restoring gut homeostasis. They can be used to study competitive exclusion of pathogens, where L. acidophilus inhibits the adhesion and invasion of enterovirulent bacteria.[13][14][15]

It is important to note that the effects of L. acidophilus are highly strain-specific. While some strains like LA1 show marked enhancement of the intestinal barrier, others may have minimal or no effect.[1][2][16] Therefore, careful selection and characterization of the probiotic strain are paramount for obtaining meaningful and reproducible results.

# **Quantitative Data Summary**

The following tables summarize quantitative data from studies on the effects of Lactobacillus acidophilus in co-culture with intestinal cells.

Table 1: Effect of L. acidophilus on Intestinal Epithelial Barrier Function (Transepithelial Electrical Resistance - TEER)

L. acidophilus Strain	Intestinal Cell Line	Treatment Conditions	Change in TEER	Reference
LA1	Caco-2	Pre-treatment with LA1 (1x10 <sup>8</sup> CFU/ml) before TNF-α	Prevented TNF- α-induced decrease in TER	[8]
Not Specified	Caco-2	Co-culture	15% increase	[2]
Not Specified	Caco-2	Co-culture	25% increase	[2]



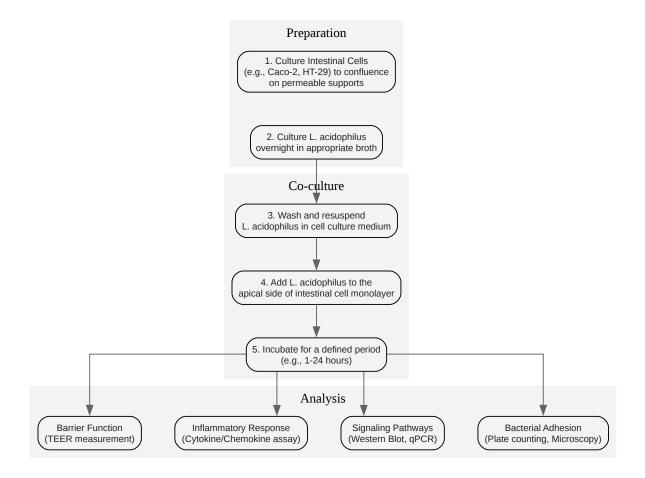
Table 2: Modulation of Inflammatory Markers and Signaling Pathways by L. acidophilus

L. acidophilus Strain	Intestinal Cell Line	Inflammatory Stimulus	Key Findings	Reference
NCFM	Intestinal epithelial cell lines	None	Upregulated IL- 1α, IL-1β, CCL2, CCL20; Activated TLR2; Enhanced phosphorylation of NF-κB p65 and p38 MAPK	[10]
LA1	Caco-2	TNF-α	Inhibited TNF-α- induced NF-κB p50/p65 activation and MLCK gene/kinase activity in a TLR- 2-dependent manner	[1][3][4]
LA1	HT-29	None	Suppressed NF- KB activation and improved Endoplasmic Reticulum (ER) stress	[17][18]
Not Specified	HT-29	LPS and TNF-α	Reduced IL-8 secretion; Decreased phosphorylated p65 NF-kB and p38 MAPK; Increased TLR2 expression	[9]



# **Experimental Workflows and Signaling Pathways**

Diagram 1: General Experimental Workflow for L. acidophilus and Intestinal Cell Co-culture

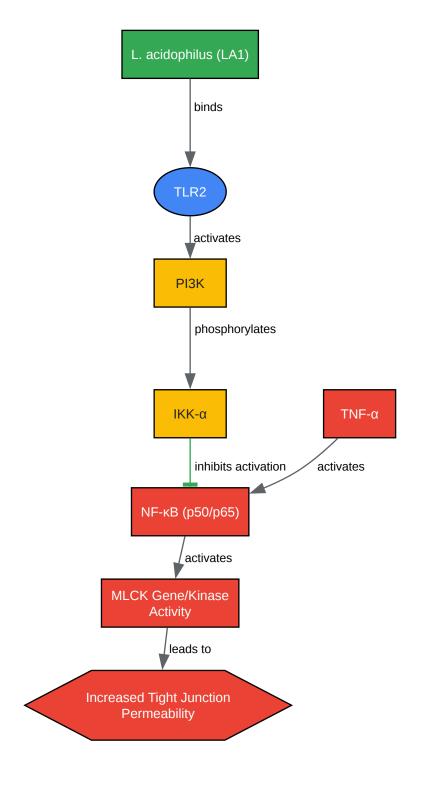


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Caption: Workflow for studying L. acidophilus-intestinal cell interactions.



Diagram 2: L. acidophilus (LA1) Signaling in Intestinal Epithelial Cells to Counteract TNF- $\alpha$  Effects

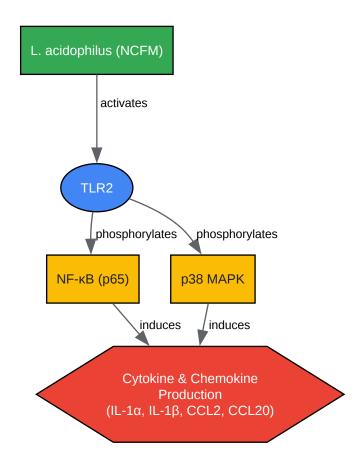




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Caption: LA1 inhibits TNF-α-induced barrier dysfunction via TLR2/PI3K.

Diagram 3: L. acidophilus (NCFM) Induced Pro-inflammatory Response Signaling



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Caption: NCFM strain induces cytokines via TLR2, NF-kB, and p38 MAPK.

# Detailed Experimental Protocols Protocol 1: Co-culture of L. acidophilus with Caco-2 Monolayers for Barrier Function Assessment

### Methodological & Application





Objective: To assess the effect of L. acidophilus on the integrity of the intestinal epithelial barrier using Transepithelial Electrical Resistance (TEER) measurement.

#### Materials:

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Transwell® permeable supports (0.4 μm pore size)
- Lactobacillus acidophilus strain (e.g., LA1)
- MRS broth
- Phosphate-Buffered Saline (PBS)
- Epithelial Voltohmmeter (EVOM)

#### Procedure:

- Caco-2 Cell Culture and Differentiation:
  - Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
  - Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10<sup>5</sup> cells/cm<sup>2</sup>.
  - Culture for 17-21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
  - Monitor monolayer integrity by measuring TEER. Differentiated monolayers typically exhibit TEER values >250 Ω⋅cm².



- Preparation of L. acidophilus:
  - Inoculate L. acidophilus in MRS broth and incubate anaerobically at 37°C for 18-24 hours.
  - Harvest bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
  - Wash the bacterial pellet twice with sterile PBS.
  - Resuspend the bacteria in antibiotic-free DMEM to a desired concentration (e.g., 1 x 10<sup>8</sup>
     CFU/ml), determined by optical density (OD<sub>600</sub>) and confirmed by plate counting.[8]
- Co-culture and TEER Measurement:
  - Gently remove the apical medium from the differentiated Caco-2 monolayers.
  - Add the L. acidophilus suspension to the apical chamber of the Transwell® inserts.
  - For control wells, add sterile antibiotic-free DMEM.
  - To model inflammation, a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/ml) can be added to the basolateral chamber, either concurrently or after a pre-incubation period with the probiotic.[1]
  - Incubate the co-culture at 37°C in a 5% CO<sub>2</sub> incubator.
  - Measure TEER at specified time points (e.g., 0, 1, 3, 6, 12, 24 hours) using an EVOM.
  - Calculate the change in TEER relative to the initial reading and compare between treated and control groups.

# Protocol 2: Assessment of Anti-Inflammatory Effects and Signaling Pathway Modulation

Objective: To investigate the ability of L. acidophilus to modulate inflammatory responses and associated signaling pathways in intestinal cells (e.g., HT-29 or Caco-2).

Materials:



- Intestinal cell line (HT-29 or Caco-2)
- · Lactobacillus acidophilus strain
- · Appropriate cell culture and bacterial growth media
- Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) and TNF-α)
- ELISA kits for cytokines (e.g., IL-8)
- Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65 NFκB, p-p38 MAPK, etc.)
- Reagents for RNA extraction and qPCR (for gene expression analysis)

#### Procedure:

- · Cell Culture and Seeding:
  - Culture HT-29 or Caco-2 cells in 6-well or 12-well plates until they reach 80-90% confluence.
- Bacterial Preparation:
  - Prepare the L. acidophilus suspension as described in Protocol 1, Step 2.
- · Co-culture and Inflammatory Challenge:
  - Pre-treat the intestinal cells with the L. acidophilus suspension for a defined period (e.g., 2 hours).
  - Introduce the inflammatory stimulus (e.g., a combination of LPS and TNF-α) to the culture medium.[9]
  - Include appropriate controls: cells alone, cells with stimulus only, and cells with L.
     acidophilus only.
  - Incubate for a specified duration (e.g., 4-24 hours).



- · Analysis of Inflammatory Markers:
  - Cytokine Secretion: Collect the cell culture supernatant. Centrifuge to remove bacteria and cell debris. Measure the concentration of secreted cytokines (e.g., IL-8) using a commercial ELISA kit according to the manufacturer's instructions.
  - Gene Expression: Wash the cell monolayers with PBS and lyse the cells for RNA extraction. Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression levels of inflammatory genes.
- Analysis of Signaling Pathways:
  - Western Blotting: At earlier time points (e.g., 15, 30, 60 minutes) post-stimulation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
  - Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a membrane.
  - Probe the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p65 NF-κB, p38 MAPK).
  - Use appropriate secondary antibodies and a detection system to visualize the protein bands. Quantify band intensity to determine the level of protein phosphorylation.[10][11]

# **Protocol 3: Bacterial Adhesion and Competition Assay**

Objective: To quantify the adhesion of L. acidophilus to intestinal cells and its ability to compete with or exclude pathogenic bacteria.

#### Materials:

- Caco-2 or HT-29 cells
- · Lactobacillus acidophilus strain
- Pathogenic bacterial strain (e.g., enterotoxigenic E. coli)



- Cell culture plates
- Triton X-100 solution (1%)
- Appropriate agar plates for bacterial enumeration

#### Procedure:

- Cell Culture:
  - Seed Caco-2 or HT-29 cells in 24-well plates and culture to confluence.
- Bacterial Preparation:
  - Prepare suspensions of L. acidophilus and the pathogenic bacteria in antibiotic-free cell culture medium to a known concentration (e.g., 1 x 10<sup>7</sup> CFU/ml).
- · Adhesion/Competition Assays:
  - Adhesion: Wash the intestinal cell monolayers with PBS. Add the L. acidophilus suspension and incubate for 1-2 hours.
  - Exclusion: Pre-incubate the cell monolayers with L. acidophilus for 1-2 hours. Wash to remove non-adherent probiotics, then add the pathogen suspension and incubate for another 1-2 hours.
  - Competition: Add both L. acidophilus and the pathogen to the cell monolayers simultaneously and incubate for 1-2 hours.
  - Include a control with the pathogen alone.
- Quantification of Adherent Bacteria:
  - After incubation, wash the monolayers thoroughly (e.g., 3-5 times) with sterile PBS to remove non-adherent bacteria.
  - Lyse the intestinal cells by adding a 1% Triton X-100 solution and incubating for 10-15 minutes.



- Perform serial dilutions of the resulting lysate in PBS.
- Plate the dilutions on appropriate selective agar plates for L. acidophilus and the pathogen.
- Incubate the plates and count the colonies to determine the number of adherent CFU per well.
- Calculate the percentage of adhesion and the reduction in pathogen adhesion in the presence of the probiotic.[13]

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